N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide
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Overview
Description
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide, also known as HABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HABA is a derivative of salicylic acid and has been synthesized using various methods.
Scientific Research Applications
Antibacterial and Antimicrobial Activities
- Schiff base ligands derived from acetylacetone, salicylaldehyde, and sulfonamides, including N-({4-[(E)-(2-hydroxybenzylidene)amino]phenyl}sulfonyle)acetamide, have shown promising antibacterial activities, particularly when synthesized into copper(II) complexes (Salehi et al., 2016).
- Rhodanine-3-acetic acid derivatives, including N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide, demonstrated significant antimicrobial activities against a range of bacteria and mycobacteria, with notable effectiveness against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Antioxidant Properties
- The compound N-(2-hydroxy phenyl)acetamide has been studied for its anti-arthritic and anti-inflammatory properties in animal models, showing a significant reduction in inflammation-related cytokines and reactive oxygen species (Jawed, Shah, Jamall, & Simjee, 2010).
- Pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have exhibited antioxidant activities, highlighting their potential in oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis and Characterization
- Studies have explored the synthesis and characterization of various derivatives of N-(2-Hydroxyphenyl)acetamide for potential applications in natural synthesis and drug development, focusing on their molecular structures and reaction mechanisms (Magadum & Yadav, 2018).
- Research on crystal and molecular structures of related compounds, such as N-(5-Chloro-2-hydroxy-phenyl)-acetamide, provides insights into their molecular interactions and potential applications in materials science and drug design (Chi et al., 2018).
Anticancer Potential
- Some derivatives of N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide have been synthesized and evaluated for their anticancer activity, with certain compounds showing significant inhibitory effects against various cancer cell lines (Karaburun et al., 2018).
properties
CAS RN |
19930-37-1 |
---|---|
Product Name |
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide |
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)19/h2-10,19H,1H3,(H,17,18) |
InChI Key |
XHHFJNGZHBMTKR-ZRDIBKRKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Other CAS RN |
19930-37-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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